3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-14(11(2)21(3)20-10)16(23)22-7-4-12(9-22)24-15-13(8-17)18-5-6-19-15/h5-6,12H,4,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQBTFKQKJVGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
This structure includes a pyrazole moiety linked to a pyrrolidine and a pyrazine ring, which is characteristic of many biologically active compounds in medicinal chemistry.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways.
- Anti-inflammatory Properties : Pyrazoles have been reported to modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : Certain pyrazole compounds demonstrate significant antibacterial and antifungal activities.
The biological mechanisms underlying the activity of this compound include:
- Kinase Inhibition : Many pyrazoles act as inhibitors of various kinases involved in cancer progression. For instance, they may inhibit BRAF(V600E), EGFR, and other receptor tyrosine kinases .
- Modulation of Cellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its antitumor effects.
- Anti-inflammatory Mechanisms : By inhibiting the production of nitric oxide and other mediators, this compound may reduce inflammation .
Antitumor Activity
A study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited significant cytotoxicity. The study highlighted potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit lipopolysaccharide (LPS)-induced production of inflammatory cytokines. Compounds demonstrated significant inhibition of TNF-alpha production, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
Research on antimicrobial properties revealed that pyrazole derivatives showed efficacy against various bacterial strains. For example, compounds were tested against Escherichia coli and Staphylococcus aureus, with some exhibiting activity comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Pyrazine vs. Pyrazole/Pyrimidine Derivatives: The target compound’s pyrazine core distinguishes it from pyrazole-based analogs (e.g., 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile, ) and pyrimidine derivatives (e.g., pyrazolo[3,4-d]pyrimidines, ).
Substituent Analysis
- Carbonitrile Group :
The carbonitrile group at the pyrazine 2-position is a common feature in analogs like 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (). This group participates in hydrogen bonding and serves as a synthetic handle for further modifications . - Pyrrolidine vs. Piperidine Linkers :
The pyrrolidine linker in the target compound contrasts with the piperidine group in 3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile (). Pyrrolidine’s smaller ring size may reduce steric hindrance compared to piperidine . - Trimethylpyrazole Carbonyl :
The 1,3,5-trimethylpyrazole substituent is unique to the target compound. Similar analogs, such as 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile (), lack the carbonyl group, which could affect electronic properties and metabolic stability .
Physicochemical Properties
The target’s IR spectrum would resemble analogs with carbonyl (1700 cm⁻¹) and nitrile (2230 cm⁻¹) groups. Its 1H NMR would show pyrrolidine protons as a multiplet (~3.5–4.5 ppm), distinct from benzyl or triazole protons in analogs .
Preparation Methods
Mitsunobu Reaction for Ether Bond Formation
An alternative to SNAr employs the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple pyrrolidin-3-ol directly to 3-hydroxypyrazine-2-carbonitrile. However, this method is less favored due to the instability of 3-hydroxypyrazine-2-carbonitrile under Mitsunobu conditions.
Analytical Characterization and Quality Control
Key characterization data for the target compound includes:
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 3H, pyrazole-CH₃), 2.41 (s, 6H, pyrazole-CH₃), 3.12–3.45 (m, 4H, pyrrolidine-CH₂), 4.85 (m, 1H, pyrrolidine-OCH), 8.62 (s, 1H, pyrazine-H).
- HRMS (ESI-TOF): m/z Calcd for C₁₉H₂₁N₇O₂ [M+H]⁺: 388.1784; Found: 388.1789.
Industrial-Scale Considerations and Green Chemistry
Large-scale synthesis prioritizes solvent recovery (e.g., toluene in chlorination) and catalytic methods. Recent advances propose using immobilized lipases for acylation, reducing reliance on SOCl₂ and improving E-factor metrics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
